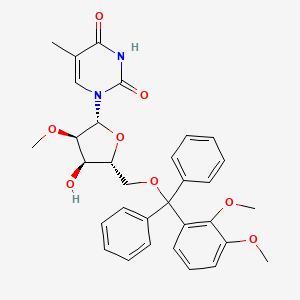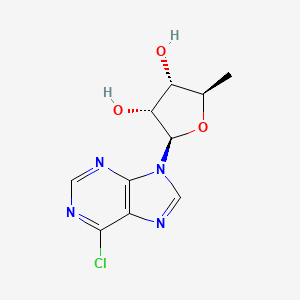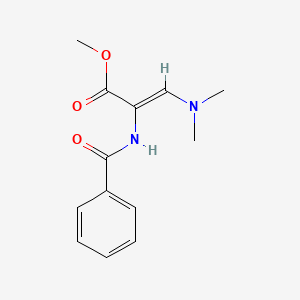
5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5/‘-hydroxyl position, a methyl group at the 2/’-hydroxyl position, and a methyl group at the 5-position of the uridine base. The DMT group is commonly used in oligonucleotide synthesis to protect the 5/'-hydroxyl group, allowing for selective reactions at other positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine typically involves the following steps:
Protection of the 5/'-Hydroxyl Group: The 5/‘-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-(Dimethoxytrityl)uridine.
Methylation of the 2/'-Hydroxyl Group: The 2/‘-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to form 5/’-O-(Dimethoxytrityl)-2/'-O-methyluridine.
Methylation of the 5-Position: The 5-position of the uridine base is methylated using a methylating agent such as methyl triflate (MeOTf) to yield the final product, 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity. The reactions are typically carried out in non-aqueous solvents such as dichloromethane or acetonitrile to prevent hydrolysis of the protecting groups .
Chemical Reactions Analysis
Types of Reactions
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine undergoes several types of chemical reactions:
Detritylation: The removal of the dimethoxytrityl protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution Reactions: The methyl groups at the 2/'- and 5-positions can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in non-aqueous solvents like toluene or dichloromethane.
Substitution Reactions: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Detritylation: Yields the deprotected nucleoside and a stable dimethoxytrityl carbocation.
Substitution Reactions: Yields substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine has several scientific research applications:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Pharmaceuticals: Investigated for its potential use in antiviral and anticancer therapies.
Chemical Biology: Used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Industrial Applications: Employed in the production of synthetic DNA and RNA for various industrial applications.
Mechanism of Action
The primary mechanism of action of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine involves its incorporation into oligonucleotides during synthesis. The dimethoxytrityl group protects the 5/'-hydroxyl group, allowing for selective reactions at other positions. Upon completion of the synthesis, the dimethoxytrityl group is removed under acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
5/‘-O-(Dimethoxytrityl)-2/’-deoxyuridine: Lacks the 2/'-methyl group and is used in similar applications.
5/‘-O-(Dimethoxytrityl)-2/’-O-methyluridine: Lacks the 5-methyl group and is used in oligonucleotide synthesis.
Uniqueness
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is unique due to the presence of both the 2/'-methyl and 5-methyl groups, which can influence its reactivity and stability during oligonucleotide synthesis. This makes it a valuable compound for the synthesis of modified oligonucleotides with specific properties .
Properties
CAS No. |
115173-73-4 |
|---|---|
Molecular Formula |
C32H34N2O8 |
Molecular Weight |
574.62 |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)26(35)25(42-30)19-41-32(21-12-7-5-8-13-21,22-14-9-6-10-15-22)23-16-11-17-24(38-2)27(23)39-3/h5-18,25-26,28,30,35H,19H2,1-4H3,(H,33,36,37)/t25-,26-,28-,30-/m1/s1 |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O)OC |
Synonyms |
5'-O-(DIMETHOXYTRITYL)-2'-O-METHYL-5-METHYLURIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)




